6-Chloro-2-iodopyridin-3-ol

Overview

Description

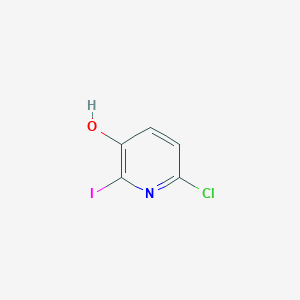

6-Chloro-2-iodopyridin-3-ol is an organic compound with the chemical formula C5H3ClINO. It appears as a white or off-white crystalline solid and is slightly soluble in water but soluble in common organic solvents such as alcohol and ether . This compound is used in various fields, including pharmaceutical chemistry and agriculture, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-2-iodopyridin-3-ol is typically carried out through chemical synthesis. One commonly used method involves the reaction of 2-iodopyridine with trichloroethanol, followed by hydrogenation treatment to obtain the target product . The reaction conditions include maintaining an inert atmosphere, such as nitrogen or argon, and controlling the temperature between 2–8°C to ensure stability .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodopyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group .

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-2-iodopyridin-3-ol is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various therapeutic agents. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of complex drug molecules.

Case Studies

-

Synthesis of Kinase Inhibitors :

Research has demonstrated that derivatives of this compound are effective in synthesizing kinase inhibitors, which are crucial for cancer treatment. These inhibitors target specific pathways involved in tumor growth and proliferation, showcasing the compound's potential in oncology. -

Neurological Drug Development :

The compound has also been explored for its efficacy in developing drugs targeting neurological disorders. Its ability to modify neurotransmitter pathways makes it a valuable candidate for further research into treatments for conditions such as Alzheimer's disease.

Agrochemical Applications

In agrochemistry, this compound serves as a building block for creating herbicides and pesticides. Its reactivity allows for the design of compounds that specifically target pest biological pathways, enhancing agricultural efficiency while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Compound Example | Target Organism | Mechanism of Action |

|---|---|---|---|

| Herbicide | [Compound A] | Weeds | Inhibition of photosynthesis |

| Pesticide | [Compound B] | Insects | Disruption of nerve function |

Material Science Applications

Beyond its biological applications, this compound is also significant in material science. It can be incorporated into polymers and advanced materials to enhance properties such as durability and chemical resistance.

Case Studies

-

Polymer Synthesis :

The inclusion of this compound in polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for high-performance applications. -

Conductive Materials :

Research indicates that derivatives can be used to synthesize conductive materials, paving the way for advancements in electronics and energy storage devices.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodopyridin-3-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antiviral effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-3-hydroxy-2-iodopyridine

- 6-Chloro-2-iodo-3-pyridinol

- 2-Chloro-6-iodopyridin-3-ol

Uniqueness

6-Chloro-2-iodopyridin-3-ol is unique due to its specific combination of chlorine, iodine, and hydroxyl functional groups. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in pharmaceutical and agricultural chemistry .

Biological Activity

6-Chloro-2-iodopyridin-3-ol is a heterocyclic compound with notable biological activities, particularly in antimicrobial and anticancer domains. This article delves into its structural characteristics, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 255.44 g/mol. Its structure includes a pyridine ring substituted with chlorine at the 6-position, iodine at the 2-position, and a hydroxyl group at the 3-position. The compound is slightly soluble in water (1.3 g/L at 25°C) and exhibits a melting point range of 191-193°C and a boiling point of 333°C.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In various assays, it has shown effectiveness against a range of bacterial and fungal strains. The presence of halogen substituents enhances its ability to penetrate microbial membranes, contributing to its efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. Research involving various human cancer cell lines has shown that this compound can inhibit cell proliferation, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated:

- MCF-7 Cells : IC50 value of 25 µM after 48 hours.

- A549 Cells : IC50 value of 30 µM after 48 hours.

These results indicate that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate its mode of action.

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific enzymes and receptors within cells. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways or cellular signaling, leading to altered cellular responses.

Interaction Studies

Initial interaction studies have focused on the binding affinity of this compound with various protein targets:

Table 2: Binding Affinity of this compound

| Target Protein | Binding Affinity (Kd) |

|---|---|

| CYP1A2 | 150 nM |

| Protein Kinase B (AKT) | 200 nM |

These interactions could explain the observed biological activities, including antimicrobial and anticancer effects .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications in medicinal chemistry:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2-iodopyridin-3-ol, and how do reaction conditions influence yield?

A common approach involves halogenation of a pyridine precursor. For example, iodination can be achieved using iodine monochloride (ICl) in a polar solvent like dimethyl sulfoxide (DMSO) at controlled temperatures (60–80°C). Chlorination may precede iodination via nucleophilic aromatic substitution (NAS) using CuCl or Pd-catalyzed cross-coupling . Optimize stoichiometry and reaction time to minimize byproducts like dihalogenated species. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring. The iodine atom induces distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., iodine’s signature isotopic cluster) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should this compound be stored to ensure stability?

Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation via hydrolysis or photodehalogenation. Avoid exposure to moisture, as the hydroxyl group may participate in hydrogen bonding or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the halogenation of pyridine derivatives like this compound?

Regioselectivity is governed by electronic and steric factors. The hydroxyl group at position 3 acts as an electron-donating group, directing electrophilic iodination to position 2. Chlorination at position 6 may occur via NAS, where leaving group ability (e.g., replacing a nitro group) and catalyst choice (e.g., Pd for cross-coupling) are critical. Computational studies (DFT) can model transition states to predict reactivity .

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

- Density Functional Theory (DFT) : Calculate activation energies for halogenation steps to identify favorable pathways.

- Molecular Docking : Predict interactions with enzymes (e.g., kinases) if exploring bioactive applications.

- Solvent Effect Modeling : Use COSMO-RS to select solvents that stabilize intermediates and improve yields .

Q. What strategies resolve contradictions in reported solubility or reactivity data for halogenated pyridinols?

- Controlled Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar intermediates, chloroform for nonpolar derivatives).

- Reaction Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS to identify side reactions (e.g., deiodination under acidic conditions) .

Q. How can this compound serve as a building block in medicinal chemistry?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the iodine site for drug candidate diversification.

- Bioisosteric Replacement : Replace iodine with other halogens or functional groups to modulate pharmacokinetic properties .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Byproduct Formation : Optimize catalyst loading (e.g., Pd/Cu ratios) and use flow chemistry for precise temperature control.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

Q. Methodological Notes

- Synthesis Optimization : Prioritize atom economy and safety (e.g., avoid explosive iodinating agents).

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural assignments .

- Ethical Research Practices : Adhere to green chemistry principles (e.g., solvent recovery, non-toxic catalysts) .

Properties

IUPAC Name |

6-chloro-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIMPBYPMQSSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634014 | |

| Record name | 6-Chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-26-3 | |

| Record name | 6-Chloro-2-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-iodo-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.